Product packaging for Chloroprednisone Acetate(Cat. No.:CAS No. 14066-79-6)

Chloroprednisone Acetate

Cat. No.: B084650
CAS No.: 14066-79-6
M. Wt: 434.9 g/mol
InChI Key: RACDDTQBAFEERP-PLTZVPCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloroprednisone Acetate (CAS 14066-79-6), also known as chloroprednisone 21-acetate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is specifically the 21-acetate ester prodrug of chloroprednisone . As a glucocorticoid, it is a ligand for the glucocorticoid receptor and its primary research value lies in the study of anti-inflammatory and immunosuppressive pathways . Historically, it has been marketed under trade names such as Topilan, indicating its investigation as a topical anti-inflammatory agent . The compound has the molecular formula C₂₃H₂₇ClO₆ and a molar mass of 434.91 g·mol⁻¹ . Its mechanism of action is understood to involve binding to intracellular glucocorticoid receptors, leading to the modulation of gene expression that ultimately suppresses the immune response and inflammation. Researchers utilize this compound in biochemical and pharmacological studies to explore corticosteroid metabolism, receptor affinity, and the efficacy of prodrug designs. The parent compound, chloroprednisone, is a chlorinated derivative of prednisone, and the addition of the acetate ester group is a typical prodrug strategy used to influence the compound's solubility and bioavailability . When handling this material, appropriate safety precautions should be observed. It is recommended to avoid dust formation and to use personal protective equipment, including tightly fitting safety goggles and impervious gloves . In case of contact, rinse skin with water and seek medical advice. Store in a cool, well-ventilated place in a tightly closed container . This product is intended for laboratory and scientific research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClO6 B084650 Chloroprednisone Acetate CAS No. 14066-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17,20,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACDDTQBAFEERP-PLTZVPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)C=CC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043077
Record name Chloroprednisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14066-79-6
Record name Chlorprednisone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14066-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroprednisone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topilan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloroprednisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroprednisone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPREDNISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z243A6BHCS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Transformations of Chloroprednisone Acetate

Established Synthetic Routes to Chloroprednisone (B127378) and its Acetate (B1210297) Ester

One established route to prednisone (B1679067) itself involves the microbiological dehydrogenation of cortisone (B1669442). chemicalbook.com Another chemical synthesis starts from dihydrocortisone acetate, which undergoes dibromination to yield a 2,4-dibromo derivative. Subsequent dehydrobromination and hydrolysis of the acetate group furnishes prednisone. chemicalbook.com

From prednisone, the synthesis of chloroprednisone acetate proceeds with the introduction of a chlorine atom at the 6α-position. This is a crucial step that differentiates it from its parent compound. Following chlorination, the final step is the esterification of the 21-hydroxyl group to form the acetate ester. iiab.mewikipedia.org A patent from 1960 describes the synthesis of 6α-chloro-1,4-pregnadiene-3,20-diones, laying the groundwork for compounds like chloroprednisone. wikipedia.org

Methodologies for Steroidal Chlorination and Acetylation in Research Contexts

The specific placement of the chlorine and acetate groups on the steroid backbone is achieved through regioselective chemical reactions, which have been a subject of extensive research in steroid chemistry.

The introduction of a chlorine atom at a specific position on the steroid nucleus without affecting other reactive sites requires carefully chosen reagents and conditions. For the synthesis of chloroprednisone, chlorination occurs at the C-6 position. The use of a template compound with a nitrogen-containing ring can direct the chlorination to a specific hydrogen atom on the steroid nucleus. google.com For instance, a steroid can be esterified with an agent containing a nitrogen ring, and subsequent treatment with a chlorinating agent leads to the substitution of a specific hydrogen with chlorine. google.com

In the context of related steroids, such as the synthesis of 7α-chloro-16α-methyl prednisolone (B192156), hydrochloric acid in tetrahydrofuran (B95107) at low temperatures has been used for 7α-chlorination of a 6,7-dehydro intermediate. smolecule.com The use of Lewis acids like zinc chloride can enhance regioselectivity. smolecule.com More recent methods employ organocatalysts like thiourea (B124793) derivatives to improve the selectivity of chlorination. smolecule.com For trienone steroids, computational studies and experimental data have shown that chlorination can proceed via a spontaneous C4 chlorination to yield 4-chloro derivatives. nih.govacs.org

The C-21 hydroxyl group of corticosteroids is a primary alcohol, making it readily accessible for esterification. The acetylation of this group to form this compound can be achieved through various methods.

A common method involves the reaction of the corticosteroid with acetic anhydride (B1165640). google.com In a patented process for preparing prednisolone acetate, the reaction is carried out with acetic anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which can proceed without the need for an additional solvent. google.com Other traditional methods have utilized pyridine (B92270) as both a solvent and a catalyst for the esterification reaction. google.com

The conditions for esterification of 21-hydroxysteroids are well-established, with several patents describing these processes. google.com For instance, the synthesis of prednisolone 21-(4-chlorobutyrate) was achieved by reacting prednisolone with 4-chlorobutyryl chloride in the presence of triethylamine (B128534) in tetrahydrofuran. google.com These methods are generally applicable to the synthesis of various 21-esters of corticosteroids, including chloroprednisone.

Derivatization Strategies and Synthesis of this compound Analogues

The core structure of this compound can be modified to generate a wide range of analogues with potentially altered chemical properties. These derivatization strategies often target the functional groups of the steroid nucleus and the side chain.

The synthesis of various corticosteroid analogues often involves modifications at different positions of the steroid backbone. For example, a series of 21-desoxy-21-chlorocorticosteroids with a functionalized ester group at the 17α-position have been prepared. nih.gov The introduction of these ester groups was achieved through the acid-catalyzed formation of cyclic orthoesters involving the 17α- and 21-hydroxyl groups, followed by hydrolysis. nih.gov

The synthesis of 6α-fluoro-9α-chloro-prednisolone 17,21-diesters showcases the possibility of introducing different halogens and multiple ester groups. google.com These syntheses often start from a 9β,11β-epoxy intermediate, which is then opened with a halogen acid. google.com Further derivatization can be achieved by esterification of the hydroxyl groups with various carboxylic acids. wikipedia.org The development of analogues can also involve the introduction of methyl groups, such as in 7α-chloro-16α-methyl prednisolone. smolecule.com

Analogue Class Synthetic Modification Example Starting Material Key Reagents/Conditions
17α-EstersEsterification at C-17αCorticosteroids with 17α,21-diolAcid-catalyzed cyclic orthoester formation and hydrolysis
9α-Halogenated estersHalogenation at C-9α9β,11β-Epoxy steroidsHydrochloric or hydrofluoric acid
16α/β-Methylated analoguesMethylation at C-16Prednisolone derivativesMeMgBr, BF₃·Et₂O
21-Desoxy-21-chloro analoguesReplacement of C-21 OH with ClCorticosteroids with 17α,21-diolChlorinating agents

Investigation of Steroidal Side-Chain Cleavage and Transformation Product Formation

The chemical stability of this compound and its behavior under various conditions can lead to the formation of transformation products, including those resulting from side-chain cleavage.

The C-17 side chain of corticosteroids can be cleaved under certain chemical conditions. For prednisolone, reaction with zinc chloride in dry tetrahydrofuran has been shown to cleave the side chain to yield 11-β-hydroxy-1,4-androstadiene-3,17-dione (11-β-hydroxy ADD) in good yield. ias.ac.inresearchgate.net This reaction is thought to proceed through the addition of the Lewis acid to the carbonyl oxygen, followed by the cleavage of the C-17-C-20 bond. ias.ac.in Other methods, such as the Wittig reaction with stable ylides, have also resulted in side-chain cleavage. researchgate.net

During the chlorination of glucocorticoids like prednisone and prednisolone with free chlorine (HOCl), various transformation products can be formed. rsc.orgrsc.org One notable transformation is the chlorination at the C-9 position, leading to products like 9-chloro-prednisone. rsc.orgrsc.org Additionally, cleavage of the C-17 side chain can occur, resulting in the formation of androgens from the adrenosterone (B1665554) family. rsc.orgrsc.org For instance, the reaction of prednisone with HOCl can yield d1-adrenosterone, which can be further chlorinated. rsc.org The degradation of prednisolone in a UV/chlorine process involves both hydroxyl radicals and reactive chlorine species, leading to various transformation products. nih.gov

Transformation Type Reactant Conditions/Reagents Major Products
Side-chain cleavagePrednisoloneZnCl₂ in dry THF11-β-hydroxy-1,4-androstadiene-3,17-dione
ChlorinationPrednisoneFree chlorine (HOCl)9-chloro-prednisone
Side-chain cleavagePrednisoneFree chlorine (HOCl)d1-Adrenosterone
DegradationPrednisoloneUV/chlorineVarious oxidation and chlorinated products

Molecular Interactions and Glucocorticoid Receptor Gr Biology of Chloroprednisone Acetate

Glucocorticoid Receptor Binding Affinity and Kinetics of Chloroprednisone (B127378) Acetate (B1210297)

Specific data on the binding affinity (such as K_d or IC_50_ values) and the kinetics (association and dissociation rates) of Chloroprednisone Acetate with the glucocorticoid receptor are not described in the available scientific literature. While general principles of glucocorticoid binding are well-established, dedicated studies measuring these parameters for this compound could not be located.

In Vitro Receptor Binding Assays

No specific in vitro receptor binding assays for this compound have been published. Such assays are crucial for determining a ligand's affinity and selectivity for its receptor. nih.gov However, the results of such assays involving this compound are not present in the reviewed literature.

Ligand Selectivity and Competition Studies with Other Steroids

There is no available data from ligand selectivity or competition studies to define the binding profile of this compound against other steroid receptors (e.g., mineralocorticoid, androgen, progesterone (B1679170) receptors) or to compare its GR binding affinity directly with other glucocorticoids like dexamethasone (B1670325) or prednisolone (B192156).

GR Activation and Modulation Mechanisms by this compound

The precise mechanisms by which this compound may activate and modulate the glucocorticoid receptor are undocumented. The anti-inflammatory effects of glucocorticoids are generally understood to occur through two primary pathways: transactivation and transrepression. teknokrat.ac.id However, the specific activity of this compound in these pathways has not been characterized.

GR Transactivation Pathways

There are no studies detailing the capacity of this compound to induce GR-mediated transactivation. This process involves the GR binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. The potency and efficacy of this compound as an agonist for transactivation remain uninvestigated.

GR Transrepression Mechanisms, including NF-κB and AP-1 Pathway Inhibition

The ability of this compound to mediate GR transrepression is not documented. This key anti-inflammatory mechanism involves the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). google.com Scientific literature lacks any data on the specific effects of this compound on these critical inflammatory pathways.

Molecular Modeling and Docking Studies of GR-Chloroprednisone Acetate Interactions

No molecular modeling or docking studies for this compound complexed with the glucocorticoid receptor have been published. Such computational studies provide insights into the specific amino acid interactions within the receptor's ligand-binding pocket, the conformation of the bound ligand, and the structural basis for its activity. In the absence of this research, the precise molecular interactions governing the binding of this compound to the GR are unknown.

Cellular and Molecular Mechanisms of Action of Chloroprednisone Acetate in in Vitro Models

Gene Expression Modulation by Chloroprednisone (B127378) Acetate (B1210297)

The anti-inflammatory effects of glucocorticoids are primarily achieved through the modulation of gene transcription. The activated GR can either increase the expression of anti-inflammatory genes (transactivation) or decrease the expression of pro-inflammatory genes (transrepression). frontiersin.orgnih.gov

The upregulation of anti-inflammatory genes is a key component of glucocorticoid action. This process, known as transactivation, typically involves the binding of GR homodimers to specific DNA sequences called Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. frontiersin.orgfrontiersin.org This binding event recruits coactivator proteins and the general transcription machinery, leading to increased transcription of these genes. nih.govresearchgate.net As a glucocorticoid, Chloroprednisone Acetate is presumed to induce the expression of a suite of anti-inflammatory proteins.

Key anti-inflammatory genes upregulated by glucocorticoids include:

DUSP1 (Dual Specificity Phosphatase 1), also known as MKP-1 (MAP Kinase Phosphatase-1): This phosphatase inactivates MAP kinases, which are critical components of pro-inflammatory signaling pathways. frontiersin.org

TSC22D3 (TSC22 Domain Family Member 3), also known as GILZ (Glucocorticoid-Induced Leucine Zipper): GILZ can interfere with pro-inflammatory transcription factors like NF-κB and AP-1, contributing significantly to the immunosuppressive effects of GCs. frontiersin.org

NFKBIA (Nuclear Factor of Kappa Light Polypeptide Gene Enhancer in B-cells Inhibitor, Alpha), which encodes IκBα: By increasing the synthesis of IκBα, the inhibitor of NF-κB, glucocorticoids enhance the sequestration of NF-κB in the cytoplasm, thereby reducing its pro-inflammatory activity. frontiersin.org

ANXA1 (Annexin A1), also known as Lipocortin-1: This protein is believed to inhibit phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govfrontiersin.orgfrontiersin.org

Table 1: Examples of Genes Modulated by Glucocorticoids This table is based on general glucocorticoid activity and is the presumed mechanism for this compound.

Gene TargetEffect of Glucocorticoid ActionPrimary Function of Gene ProductMechanism
DUSP1 (MKP-1)UpregulationInactivates MAP Kinase signalingTransactivation
TSC22D3 (GILZ)UpregulationInhibits NF-κB and AP-1Transactivation
NFKBIA (IκBα)UpregulationSequesters NF-κB in the cytoplasmTransactivation
TNF, IL1B, IL6DownregulationPro-inflammatory cytokinesTransrepression
CCL2, CXCL8DownregulationPro-inflammatory chemokinesTransrepression

Perhaps the most significant anti-inflammatory action of glucocorticoids is the repression of genes that promote inflammation. This action, termed transrepression, is thought to be responsible for many of the beneficial effects of GC therapy. atsjournals.org Unlike transactivation, transrepression generally does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), in a "tethering" mechanism. elifesciences.orgembopress.orgfrontiersin.org This protein-protein interaction prevents these factors from effectively recruiting the coactivators necessary to initiate transcription. pnas.org

This mechanism allows this compound to inhibit the expression of a vast number of pro-inflammatory molecules, including:

Cytokines: Such as Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). pnas.org

Chemokines: Molecules that attract inflammatory cells, such as CCL2 (MCP-1) and CXCL8 (IL-8).

Enzymes: Including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which produce inflammatory mediators.

Adhesion Molecules: Such as ICAM-1, which are expressed on endothelial cells and facilitate the migration of leukocytes into tissue. nih.gov

By suppressing the coordinated expression of these multiple gene classes, glucocorticoids effectively shut down the inflammatory cascade. atsjournals.orgembopress.org

Signal Transduction Pathways Affected by this compound

The ability of this compound to repress pro-inflammatory gene expression is rooted in its interference with key intracellular signal transduction pathways that are activated by inflammatory stimuli. frontiersin.org Pathogens or tissue damage trigger signaling cascades that converge on the activation of transcription factors like NF-κB and AP-1. elifesciences.org

The primary signaling pathways inhibited by glucocorticoids are:

The NF-κB Signaling Pathway: This is a central pathway in the inflammatory response. Stimuli such as lipopolysaccharide (LPS) or the cytokine TNF-α lead to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. nih.gov This frees the NF-κB complex (most commonly the p50/p65 dimer) to translocate to the nucleus, bind to DNA, and drive the expression of numerous inflammatory genes. frontiersin.orgfrontiersin.org The GR, activated by this compound, directly interacts with the p65 subunit of NF-κB, inhibiting its ability to activate transcription. frontiersin.orgembopress.org

The AP-1 Signaling Pathway: The AP-1 transcription factor is typically a dimer of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress, often via the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (e.g., JNK, ERK, p38). frontiersin.org The activated GR can physically interact with c-Jun, a key component of the AP-1 complex, thereby repressing AP-1-mediated gene expression. atsjournals.org

Table 2: Signal Transduction Pathways Targeted by Glucocorticoids This table outlines the general mechanisms by which glucocorticoids, and presumably this compound, exert their effects.

PathwayKey Transcription FactorTypical Activators (In Vitro)Mechanism of GR-Mediated Inhibition
NF-κB PathwayNF-κB (p65/p50)LPS, TNF-α, IL-1βDirect protein-protein "tethering" to the p65 subunit, preventing transcriptional activation.
MAPK/AP-1 PathwayAP-1 (e.g., c-Jun/c-Fos)Phorbol esters (PMA), growth factors, cellular stressDirect protein-protein interaction with AP-1 components (e.g., c-Jun), repressing transcriptional activity.

Cellular Responses and Phenotypic Changes in In Vitro Systems

The molecular actions of this compound on gene expression and signaling translate into distinct and observable changes in cellular behavior and phenotype in in vitro models of inflammation.

Inhibition of Inflammatory Mediators: In cultured immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs) stimulated with LPS, glucocorticoids potently inhibit the synthesis and secretion of pro-inflammatory cytokines like TNF-α and IL-6. embopress.org

Suppression of Leukocyte Function: Glucocorticoids can induce apoptosis (programmed cell death) in various immune cells, including lymphocytes and eosinophils, a mechanism that contributes to their immunosuppressive effects. nih.govatsjournals.org In vitro studies also show inhibition of T-cell proliferation and cytokine production following activation. frontiersin.org

Macrophage Polarization: Glucocorticoids can drive the differentiation of macrophages toward an anti-inflammatory, pro-resolving "M2" phenotype. frontiersin.org This contrasts with the pro-inflammatory "M1" phenotype induced by stimuli like LPS and IFN-γ. M2 macrophages are characterized by reduced production of inflammatory cytokines and an increased capacity for tissue repair. frontiersin.org

Reduced Endothelial Cell Adhesion: In models using cultured endothelial cells, glucocorticoids can reduce the expression of cell surface adhesion molecules that are necessary for leukocytes to attach to the blood vessel wall and migrate into tissues during an inflammatory response. nih.gov

Enzymatic Metabolism and Bioactivation of this compound at the Cellular Level

The activity of this compound is dependent on its metabolic processing at the cellular level. As a prodrug, it must undergo two key transformations to become a fully active ligand for the glucocorticoid receptor.

De-esterification: this compound is synthesized with an acetate group at the C-21 position. wikipedia.org This ester linkage renders the molecule more lipophilic, aiding its absorption and passage across cell membranes. ijdvl.com Within the target cell, this ester bond is rapidly hydrolyzed by non-specific intracellular esterase enzymes. oup.com This enzymatic cleavage releases the acetate group and yields the active steroid, Chloroprednisone. This is a common bioactivation strategy for corticosteroid drugs. ijdvl.com

Keto-reduction: The parent molecule, Chloroprednisone, is a derivative of prednisone (B1679067) and possesses a ketone group at the C-11 position. wikipedia.org For glucocorticoids of the prednisone family, this 11-keto group must be reduced to an 11β-hydroxyl group for the steroid to bind with high affinity to the GR and become transcriptionally active. nih.gov This critical bioactivation step is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), primarily the type 1 isoform (11β-HSD1), which is present in key target tissues like the liver and adipose tissue, as well as in immune cells. wikipedia.org Therefore, the ultimate active form of this compound is 11β-hydroxy-chloroprednisone. The tissue-specific expression of 11β-HSD1 is a crucial determinant of glucocorticoid action.

Structure Activity Relationships Sar of Chloroprednisone Acetate Analogues

Impact of C-6 Chlorination on Glucocorticoid Potency and Selectivity

The introduction of a halogen atom into the steroid nucleus is a common strategy to enhance the anti-inflammatory potency of corticosteroids. In the case of chloroprednisone (B127378) acetate (B1210297), the presence of a chlorine atom at the C-6α position is a critical determinant of its biological activity profile.

It is important to note that while halogenation can increase potency, it may also influence the mineralocorticoid activity of the steroid, which is often an undesirable side effect. However, substitutions at C-16 are known to reduce mineralocorticoid activity, a feature often combined with halogenation to improve the therapeutic index. researchgate.net

Role of the C-21 Acetate Moiety in Biological Activity and Molecular Interactions

Chloroprednisone acetate is the 21-acetate ester of chloroprednisone, meaning it is a prodrug. wikipedia.orgwikipedia.orgiiab.me The C-21 acetate moiety plays a crucial role in the pharmacokinetic properties of the molecule, influencing its absorption, distribution, and metabolism.

Esterification at the C-21 position with an acetate group increases the lipophilicity of the corticosteroid. ijdvl.comnih.gov This enhanced lipophilicity facilitates better penetration through the skin and other biological membranes. ijdvl.com Once absorbed, the acetate ester is hydrolyzed by esterase enzymes present in the body to release the pharmacologically active alcohol, chloroprednisone. mdpi.com This in vivo bioactivation is a key feature of many topically and systemically administered corticosteroid prodrugs.

The presence of the C-21 acetate can also stabilize the molecule. For instance, in di-esters, an acetate group at C-21 can prevent the acyl migration from other positions, such as C-17, thus maintaining the intended structure and activity of the compound. researchgate.net

Comparative SAR Studies with Related Corticosteroids and Synthetic Analogues

The structure-activity relationships of this compound can be further understood by comparing it with other corticosteroids. The fundamental steroid structure for glucocorticoid activity requires a 3-keto-4-ene feature in the A-ring. researchgate.net An additional double bond between C-1 and C-2, as seen in prednisone (B1679067) and its derivatives like chloroprednisone, selectively increases glucocorticoid activity. researchgate.net

CompoundKey Structural FeaturesImpact on Glucocorticoid Activity
Hydrocortisone (B1673445)Basic glucocorticoid structureBaseline natural glucocorticoid activity
PrednisoneΔ¹-double bondIncreased glucocorticoid potency compared to hydrocortisone
This compoundΔ¹-double bond, 6α-chloro, C-21 acetateEnhanced potency due to 6α-chloro substitution; prodrug characteristics from C-21 acetate
Dexamethasone (B1670325)Δ¹-double bond, 9α-fluoro, 16α-methylSignificantly increased glucocorticoid potency and reduced mineralocorticoid activity
Fludrocortisone9α-fluoroVery high mineralocorticoid activity along with glucocorticoid activity
Beclomethasone Dipropionate9α-chloro, 16β-methyl, C-17 and C-21 propionate (B1217596) estersPotent glucocorticoid with prodrug properties, used in inhalation therapy. hres.ca

As the table illustrates, specific substitutions at different positions on the steroid nucleus lead to a wide range of potencies and selectivities. For instance, dexamethasone, with its 9α-fluoro and 16α-methyl groups, is a highly potent anti-inflammatory agent with minimal mineralocorticoid effects. nih.gov In contrast, fludrocortisone, which has a 9α-fluoro substituent but lacks the 16-methyl group, exhibits strong mineralocorticoid activity. wikipedia.org

The 6α-chlorination in this compound offers an alternative to the more common 9α-fluorination for enhancing potency. The combination of this feature with the Δ¹-double bond places it within the class of potent synthetic corticosteroids.

Application of Computational Chemistry in SAR Elucidation

In recent years, computational chemistry has become an invaluable tool for understanding the structure-activity relationships of drugs, including corticosteroids. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) provide insights into how these molecules interact with their biological targets and how their chemical properties relate to their activity.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ingentaconnect.comresearchgate.net For corticosteroids, QSAR studies have shown that parameters like lipophilicity and the presence of specific structural features, such as halogenation, are highly correlated with receptor binding affinity. ingentaconnect.com Such models can be used to predict the potency of novel corticosteroid analogues before they are synthesized.

DFT calculations can be employed to study the electronic properties of steroid molecules, such as their electrostatic potential and frontier molecular orbitals. iau.irbiointerfaceresearch.com This information can help to explain their reactivity and how they interact with the receptor at a sub-atomic level. For instance, DFT can be used to predict the products of metabolic reactions, such as the chlorination of the steroid nucleus. nih.govacs.orgacs.org

In Vitro and Ex Vivo Research Models for Chloroprednisone Acetate Investigations

Cell Culture Models for Glucocorticoid Receptor Studies

The investigation of Chloroprednisone (B127378) Acetate's activity at the glucocorticoid receptor (GR) is primarily conducted using a variety of established cell culture models. These models provide a controlled environment to study the specific molecular interactions between the compound and its receptor. Unbound glucocorticoids like Chloroprednisone Acetate (B1210297) are known to cross cell membranes and bind with high affinity to specific cytoplasmic receptors, which then modify transcription and protein synthesis.

Commonly employed cell lines include human cervical cancer (HeLa) cells, human embryonic kidney (HEK293T) cells, and various monocytic cell lines such as THP-1. googleapis.comnih.gov These cell lines are selected because they endogenously express the glucocorticoid receptor or can be engineered to do so, making them ideal for studying receptor binding, activation, and nuclear translocation. For instance, HeLa cells have been successfully used to create stable reporter cell lines to detect GR activators. nih.gov The general mechanism involves the glucocorticoid diffusing through the cell membrane, binding to the cytoplasmic GR, and the resulting complex translocating to the nucleus to modulate gene expression. googleapis.com

While specific studies focusing exclusively on Chloroprednisone Acetate are limited, the established protocols for other glucocorticoids provide the framework for its investigation. wikipedia.org The choice of cell model allows researchers to dissect specific aspects of the GR signaling pathway in a reproducible manner.

Reporter Gene Assays for Assessing Transcriptional Activity

To quantify the functional consequence of this compound binding to the GR, reporter gene assays are an indispensable tool. These assays measure the transcriptional activity of the GR by linking GR-responsive DNA sequences, known as glucocorticoid response elements (GREs), to a reporter gene that produces a measurable signal. nih.gov

Upon activation by a ligand such as this compound, the GR binds to these GREs and drives the expression of the reporter gene. Commonly used reporter genes include firefly luciferase (luc), alkaline phosphatase (ALP), and chloramphenicol (B1208) acetyltransferase (CAT). googleapis.com The amount of light, color, or enzymatic activity produced is directly proportional to the transcriptional activity of the GR. These assays are crucial for determining the potency of a glucocorticoid, often expressed as an EC50 value (the concentration at which the compound elicits a half-maximal response).

For example, a stable reporter gene cell line, AZ-GR, was developed from HeLa cells containing a luciferase reporter gene under the control of three GRE copies. This system demonstrated high specificity and sensitivity for glucocorticoids. nih.gov Such a system would be ideal for determining the precise transcriptional potency of this compound.

Table 1: Illustrative Data from Glucocorticoid Reporter Gene Assays (Note: This table presents example data for well-known glucocorticoids to illustrate the output of reporter gene assays. Specific EC50 values for this compound are not widely available in published literature.)

CompoundCell LineReporter GeneIllustrative EC50 (nM)
Dexamethasone (B1670325)AZ-GR (HeLa)Luciferase~1-10
Prednisolone (B192156)HEK293TLuciferase~10-50
CortisolHEK293TBeta-lactamase~50-100
This compound--Data not available

Use of Primary Cell Lineages in Mechanistic Investigations

While immortalized cell lines are valuable for high-throughput screening and basic mechanism of action studies, primary cell lineages offer a more physiologically relevant model. sigmaaldrich.com These cells are isolated directly from tissues and have a finite lifespan, more closely mimicking the in vivo state. sigmaaldrich.comthermofisher.com For investigating a compound like this compound, primary cells are crucial for understanding its effects in the context of a more complex and heterogeneous cellular environment.

Key primary cell types used in glucocorticoid research include:

Peripheral Blood Mononuclear Cells (PBMCs): This mixed population of immune cells (lymphocytes and monocytes) is essential for studying the anti-inflammatory and immunosuppressive effects of glucocorticoids. Assays can measure the inhibition of cytokine secretion (e.g., IL-1β, IFN-γ) following stimulation with agents like lipopolysaccharide (LPS). google.com

Human Dermal Fibroblasts: These cells are involved in wound healing and inflammation. They can be used in co-culture models to study the interaction between different cell types under the influence of glucocorticoids. google.com

Human Bronchial Epithelial Cells: Given the use of glucocorticoids in respiratory diseases, these cells provide a relevant system to study anti-inflammatory effects in the airways. nih.gov

The use of these primary cells allows for mechanistic investigations that are more predictive of the responses in a whole organism compared to studies using immortalized cell lines alone.

Organotypic and Tissue Slice Culture Systems

To further bridge the gap between simple cell culture and in vivo studies, organotypic and tissue slice culture systems are employed. These three-dimensional (3D) models preserve the native tissue architecture, including the extracellular matrix and the complex interplay between different cell types. justia.comnih.gov

Organotypic Cultures: These are 3D cultures where cells are grown in a way that recreates the tissue structure. For example, endometrial epithelial cells have been cultured as glandular organoids within a reconstituted extracellular matrix to study the effects of steroids on cell proliferation and gene expression. nih.gov This model proved effective for screening novel steroid compounds. nih.gov

Tissue Slice Cultures: This technique involves slicing fresh tumor or normal tissue and maintaining it in culture. This approach keeps the native microenvironment largely intact, allowing for the study of drug effects on cell invasion, proliferation, and cell-cell interactions within a realistic context. researchgate.net Such models have been used for skin and other tissues and are valuable for assessing the activity of anti-inflammatory steroids. justia.comresearchgate.net

These advanced ex vivo models are critical for validating findings from 2D cell culture and for predicting the efficacy of compounds like this compound in a complex biological system that better reflects human physiology.

Preclinical Profile of this compound: An Examination of its Pharmacodynamics in Animal Models

Detailed pharmacodynamic and mechanistic studies on the synthetic glucocorticoid, this compound, in animal models are notably scarce in publicly available scientific literature. While its existence as a chlorinated derivative of prednisone (B1679067) is documented, extensive preclinical data outlining its specific effects on inflammatory pathways, cellular processes, and gene expression in animal systems are not readily found in published research. This article aims to address the requested topics based on the general principles of glucocorticoid action, with the explicit understanding that direct experimental evidence for this compound is limited.

Environmental Transformation and Biological Activity of Chloroprednisone Acetate Metabolites in Research Settings

Chlorination-Induced Transformation Products of Glucocorticoids, including Chloroprednisone (B127378) Acetate (B1210297)

Chlorination is a standard procedure in water and wastewater treatment to disinfect and remove micropollutants. However, this process can lead to the chemical transformation of pharmaceuticals like glucocorticoids, creating a complex mixture of disinfection byproducts (DBPs). rsc.orgwashington.eduresearchgate.net While direct studies on the environmental transformation of chloroprednisone acetate are limited, research on its close structural analog, prednisone (B1679067), provides significant insight into its likely fate during chlorination. wikipedia.org

Studies simulating the chemical disinfection of water with free chlorine (HOCl) have shown that glucocorticoids generally react slowly compared to other steroid classes, with half-lives ranging from approximately 7 to 200 hours. rsc.orgwashington.edu Despite this slow reaction rate, a variety of transformation products are formed. For prednisone, the reaction with chlorine yields several identifiable products. researchgate.netcsic.es

Key transformation pathways observed during the chlorination of prednisone and other related glucocorticoids include:

Chlorination at the C-9 position: This is a frequently observed reaction, leading to the formation of compounds such as 9-chloro-prednisone. rsc.orgwashington.eduresearchgate.net This is considered a major disinfection byproduct of prednisone. researchgate.netcsic.es

Side-chain cleavage: The C-17 side-chain of many glucocorticoids is susceptible to cleavage, resulting in the formation of androgens belonging to the adrenosterone (B1665554) family. rsc.orgwashington.educsic.es

Oxidation and Interconversion: Chlorination can induce oxidation at the C-1/C-2 positions of the steroid's A-ring. This process can convert endogenous glucocorticoids like cortisol into their more potent synthetic counterparts, such as prednisolone (B192156). rsc.orgwashington.edu Prednisone itself has been identified as a chlorination byproduct of prednisolone, cortisone (B1669442), and cortisol. csic.es

Hydroxylation and further chlorination: The formation of hydroxylated derivatives (e.g., a hydroxyprednisone derivative) and subsequently chlorinated versions of other byproducts (e.g., a chlorinated Δ1-adrenosterone derivative) has also been reported. researchgate.netcsic.es

The reaction of chlorine with prednisone can result in a mixture including 9-chloro-prednisone, Δ1-adrenosterone, a hydroxyprednisone derivative, and a chlorinated Δ1-adrenosterone derivative. researchgate.net Given that chloroprednisone is a chlorinated derivative of prednisone, these findings suggest that its own transformation during disinfection processes could lead to a similarly complex array of byproducts. wikipedia.org

Table 1: Major Transformation Products from the Chlorination of Prednisone

Parent CompoundTransformation ProductTransformation PathwayReference
Prednisone9-chloro-prednisoneChlorination at C-9 rsc.org, researchgate.net
PrednisoneΔ1-adrenosteroneCleavage of C-17 side-chain researchgate.net, csic.es
PrednisoneHydroxyprednisone derivativeHydroxylation researchgate.net
PrednisoneChlorinated Δ1-adrenosterone derivativeSide-chain cleavage and subsequent chlorination researchgate.net

Analytical Approaches for Environmental Metabolite Identification and Characterization

The identification and characterization of glucocorticoid transformation products in complex environmental matrices like wastewater require sophisticated analytical techniques. washington.eduuiowa.edu The low concentrations and structural diversity of these compounds necessitate methods with high sensitivity, selectivity, and specificity. nih.gov

The primary analytical tools employed in research settings for this purpose are:

High-Performance Liquid Chromatography (HPLC): HPLC is fundamental for separating the components of the complex mixtures that result from chlorination. rsc.orgwashington.edu It is often the first step in the analytical workflow, preparing the sample for detection and identification.

Mass Spectrometry (MS): Coupled with liquid chromatography, mass spectrometry is the definitive tool for identifying and quantifying steroid metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown transformation products. This is crucial for elucidating the structures of novel byproducts. washington.edu

Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a gold standard for the quantitative analysis of glucocorticoids and their metabolites in biological and environmental fluids. nih.govnih.gov This technique offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. nih.govdoi.orgmdpi.com Methods using multiple reaction monitoring (MRM) mode are common for targeting a wide range of known glucocorticoids and their byproducts simultaneously. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of newly discovered transformation products, NMR spectroscopy is used. It provides detailed information about the chemical structure and stereochemistry of a molecule, which was instrumental in identifying the products of glucocorticoid chlorination. rsc.orgwashington.edu

Sample Preparation: Before instrumental analysis, a sample preparation step, typically solid-phase extraction (SPE), is used to extract and concentrate the analytes from the water samples and remove interfering substances. nih.gov

These advanced analytical methods have enabled researchers to identify a range of glucocorticoid disinfection byproducts and have been successfully used to screen for dozens of glucocorticoid agonists in wastewater effluents. washington.edunih.gov The combination of chromatographic separation with mass spectrometric detection provides the robust framework needed to investigate the environmental fate of compounds like this compound. nih.govnih.gov

Emerging Research Avenues and Future Directions for Chloroprednisone Acetate Studies

Development of Selective Glucocorticoid Receptor Modulators (SGRMs) based on Chloroprednisone (B127378) Acetate (B1210297) Scaffolds

The development of Selective Glucocorticoid Receptor Modulators (SGRMs), also known as dissociated glucocorticoid receptor agonists, represents a major goal in corticosteroid research. google.com The primary objective is to create compounds that retain the anti-inflammatory effects of classical glucocorticoids while minimizing the broad spectrum of side effects associated with them. google.com This is pursued by designing molecules that selectively modulate the downstream actions of the glucocorticoid receptor (GR).

Classical glucocorticoids exert their effects through two main pathways:

Transactivation: The GR-ligand complex binds directly to DNA sequences called Glucocorticoid Response Elements (GREs), activating the transcription of numerous genes. This process is linked to many of the metabolic and endocrine side effects.

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This pathway is considered the primary source of the desired anti-inflammatory effects.

SGRMs are designed to preferentially engage in transrepression over transactivation, offering a more targeted therapeutic profile. While significant research has focused on developing non-steroidal SGRMs, the potential of using existing steroidal structures as a foundation, or "scaffold," remains an area of interest.

Currently, there is a lack of published research specifically detailing the use of the Chloroprednisone Acetate structure as a scaffold for developing new SGRMs. However, the principle of modifying existing steroids is well-established. The 6α-chloro group on the chloroprednisone steroid backbone is a key feature that modifies its biological activity profile compared to its parent compound, prednisone (B1679067). smolecule.com Theoretical future research could explore how modifications to this and other positions on the chloroprednisone scaffold might dissociate the transactivation and transrepression functions of the glucocorticoid receptor.

Table 1: Core Concepts of SGRM Development

FeatureClassical Glucocorticoids (e.g., Prednisone)Ideal Selective Glucocorticoid Receptor Modulators (SGRMs)
Primary Mechanism Transactivation and TransrepressionPrimarily Transrepression
Gene Regulation Broad activation and repression of genes.Selective repression of inflammatory genes.
Therapeutic Goal Potent anti-inflammatory and immunosuppressive effects.Maintain anti-inflammatory efficacy with reduced side effects.
Developmental Basis Modifications of natural hormones (e.g., cortisol).Can be steroidal or non-steroidal scaffolds designed for selective GR interaction.

Advanced Computational Approaches for Structure-Function Optimization of this compound

In silico modeling and computational chemistry are powerful tools in modern drug discovery and development, allowing for the prediction and optimization of a molecule's properties before engaging in costly and time-consuming laboratory synthesis. google.com These methods can be applied to understand how a molecule like this compound interacts with its biological target and how its structure could be modified to enhance its function.

Although specific computational optimization studies for this compound are not prevalent in current literature, various techniques are routinely applied to other steroids and could be readily adapted:

Molecular Docking: This technique simulates the binding of a ligand (this compound) to the active site of its receptor (the GR). researchgate.net It can predict the binding affinity and orientation, offering insights into how structural modifications, such as to the 6α-chloro group, might alter the interaction. smolecule.com A docking study on dexamethasone (B1670325) degradation products, for example, was used to assess their stability at the glucocorticoid receptor. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of a molecule. This could be applied to this compound to predict its metabolic stability and identify sites prone to transformation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study involving this compound and other glucocorticoid analogs could help identify key structural features that determine potency and selectivity.

Future research could utilize these computational approaches to virtually screen novel derivatives of the this compound scaffold, prioritizing candidates with a predicted improved therapeutic index for synthesis and experimental validation. google.com

Potential Applications in Mechanistic Biomedical Research

Beyond its direct therapeutic use, this compound serves as a valuable tool for mechanistic biomedical research. Its primary role in this context is as a reference compound for studying how specific structural modifications affect the biological actions of glucocorticoids. smolecule.com

The key feature of Chloroprednisone is the chlorine atom at the 6α position of the steroid nucleus. smolecule.com This halogenation distinguishes it from its well-known parent compound, prednisone. By comparing the effects of this compound to prednisone and other analogs, researchers can dissect the role of halogenation in various aspects of glucocorticoid function.

Potential research applications include:

Structure-Activity Relationship (SAR) Studies: It can be used as a reference standard to investigate how the presence, position, and type of halogen atom on the steroid scaffold influence glucocorticoid receptor binding affinity, potency, and downstream gene regulation. smolecule.com

Pharmacokinetic and Metabolism Studies: The 6α-chloro group is known to alter the metabolic profile and pharmacokinetic properties of the steroid. smolecule.com Using this compound in comparative studies can help elucidate the enzymatic pathways responsible for steroid metabolism and how halogenation impacts drug stability and duration of action.

Probing Receptor-Ligand Interactions: As a specific GR ligand, it can be used to probe the structure of the GR binding pocket and understand the molecular interactions that confer agonistic activity.

Table 2: Comparison of Chloroprednisone with Related Glucocorticoids

CompoundKey Structural FeaturePrimary Research Utility
Prednisone 1,2-dehydrogenation of cortisone (B1669442)Parent compound; baseline for comparison.
Chloroprednisone 6α-chloro derivative of prednisone smolecule.comReference for studying the effect of C-6 halogenation on activity and metabolism. smolecule.com
Dexamethasone 9α-fluoro, 16α-methyl derivative of prednisolone (B192156)High-potency reference; studying effects of fluorination and methylation.
Prednisolone Active metabolite of prednisoneReference for active form, comparison of potency.

By serving as a specific chemical probe, this compound can contribute to a more detailed understanding of the fundamental principles of steroid biology and pharmacology, aiding in the rational design of future therapeutic agents.

Q & A

Q. What are the established synthetic routes for Chloroprednisone Acetate, and how do they differ in yield and purity?

this compound (CAS 14066-79-6) is synthesized via acetylation of chloroprednisone. Key steps involve protecting the 17-hydroxyl group and selectively acetylating the 21-hydroxyl position. Methodological variations include solvent systems (e.g., dichloromethane vs. tetrahydrofuran) and catalysts (e.g., pyridine vs. DMAP). Yield optimization typically requires rigorous purification via column chromatography or recrystallization. Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy to confirm esterification .

Q. How is the structural identity and purity of this compound validated in preclinical studies?

Identity confirmation involves comparing experimental IR spectra (e.g., C=O stretching at ~1740 cm<sup>-1</sup>) with reference data from databases like NIST Chemistry WebBook. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 240 nm. Residual solvents and impurities are quantified using GC-MS, adhering to ICH Q3C guidelines .

Q. What are the primary pharmacological mechanisms of this compound as a topical glucocorticoid?

this compound exerts anti-inflammatory effects by binding glucocorticoid receptors, inhibiting NF-κB signaling, and suppressing cytokine production. Its acetyl group enhances lipophilicity, improving dermal penetration. Comparative studies with dexamethasone acetate show similar potency but distinct pharmacokinetic profiles due to structural differences at the C6 chlorine substituent .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioavailability data for this compound across different formulations?

Contradictions often arise from variability in excipient interactions (e.g., gellants in topical formulations). A systematic approach includes:

  • Controlled variables : Fixing drug concentration, pH, and application frequency.
  • Comparative assays : Parallel Franz diffusion cell studies using synthetic membranes vs. ex vivo human skin.
  • Data normalization : Adjusting for inter-study differences in skin thickness or hydration levels. Meta-analyses should follow PRISMA guidelines to account for heterogeneity in experimental conditions .

Q. What methodological challenges arise when studying the long-term stability of this compound in lipid-based delivery systems?

Stability issues include hydrolysis of the acetate group under high humidity and oxidative degradation of the Δ<sup>1,4</sup>-diene moiety. Advanced strategies:

  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life.
  • Protective excipients : Incorporate antioxidants (e.g., BHT) or chelating agents (e.g., EDTA).
  • Analytical validation : Employ forced degradation studies with LC-MS/MS to identify degradation pathways .

Q. How can in vitro and in vivo models be optimized to assess the systemic absorption risks of this compound in compromised skin?

  • In vitro : Use 3D epidermal models with disrupted barrier function (e.g., tape-stripped or IL-4-treated tissues).
  • In vivo : Employ murine models with imiquimod-induced psoriasis-like lesions, monitoring plasma cortisol suppression as a biomarker.
  • Data integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human absorption rates .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound efficacy studies?

Non-linear regression (e.g., four-parameter logistic model) is standard for IC50 determination. For multi-center trials, mixed-effects models account for site-specific variability. Open-source tools like R/Bioconductor ensure reproducibility, with raw data archived in FAIR-aligned repositories .

Q. How should researchers address batch-to-batch variability in this compound synthesis during method validation?

Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Monitor reaction temperature, catalyst stoichiometry.
  • Multivariate analysis : Use PCA or PLS to correlate CPPs with critical quality attributes (CQAs) like enantiomeric purity.
  • Robustness testing : Vary parameters ±10% to assess method resilience .

Ethical and Regulatory Considerations

Q. What preclinical safety assessments are mandatory before advancing this compound to clinical trials?

Required studies include:

  • Acute toxicity : OECD Guideline 423 in rodents.
  • Dermal sensitization : Local lymph node assay (LLNA).
  • Phototoxicity : 3T3 NRU assay under UVA/UVB exposure. Regulatory submissions must align with ICH M3(R2) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroprednisone Acetate
Reactant of Route 2
Chloroprednisone Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.